L-Glutamic acid, 4-(fluoro-18F)-
Description
Recognizing the pivotal role of glutamate (B1630785) in tumor metabolism, researchers have developed radiolabeled analogs to visualize and quantify its uptake in vivo. L-Glutamic acid, 4-(fluoro-18F)-, also known as 4-[18F]fluoroglutamic acid or BAY 85-8050, emerged as a novel PET tracer specifically designed for this purpose. acs.orgnih.gov The rationale behind its development lies in targeting the upregulated amino acid transport systems and the altered metabolic pathways characteristic of many cancers. acs.orgacs.org
The introduction of a fluorine-18 (B77423) atom allows for detection using state-of-the-art PET technology. acs.org Preclinical studies have demonstrated the potential of L-Glutamic acid, 4-(fluoro-18F)- to accumulate in tumor cells. acs.orgacs.org In vitro cell uptake studies have shown specific accumulation of the tracer in cancer cell lines, which could be significantly reduced by the presence of excess non-radioactive L-glutamic acid, indicating a specific transport mechanism. acs.org These initial findings have positioned L-Glutamic acid, 4-(fluoro-18F)- as a promising candidate for imaging tumor metabolism and potentially for monitoring therapeutic responses.
In Vitro Uptake of L-Glutamic acid, 4-(fluoro-18F)- in Cancer Cell Lines
| Cell Line | Incubation Time (minutes) | % Applied Dose Uptake |
| A549 (Lung Cancer) | 20 | 9.3 |
| A549 (Lung Cancer) | 30 | 12.0 |
| HT29 (Colon Cancer) | 20 | 4.0 |
| Data sourced from in vitro cell uptake studies. acs.org |
Structure
3D Structure
Properties
CAS No. |
1022082-18-3 |
|---|---|
Molecular Formula |
C5H8FNO4 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
(2S)-2-amino-4-(18F)fluoranylpentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2?,3-/m0/s1/i6-1 |
InChI Key |
JPSHPWJJSVEEAX-OWPBQMJCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)[18F] |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
Origin of Product |
United States |
The Context of Radiotracers in Investigating Biological Processes
Radiotracers are molecules in which one or more atoms have been replaced by a radionuclide. When introduced into a biological system, these labeled molecules behave almost identically to their non-radioactive counterparts, allowing their distribution and metabolic fate to be tracked externally. Positron Emission Tomography (PET) is a powerful imaging technique that detects the gamma rays emitted indirectly by a positron-emitting radionuclide, such as fluorine-18 (B77423). numberanalytics.com This technology enables the non-invasive, quantitative imaging of physiological processes in vivo. numberanalytics.com
The use of radiolabeled molecules has been instrumental in elucidating fundamental biological pathways. nih.gov In oncology, for instance, the glucose analog 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) has become a clinical standard for imaging the increased glucose metabolism characteristic of many tumors. acs.org However, the utility of [18F]FDG can be limited in certain cancers and in distinguishing tumors from inflammatory processes. nih.govfrontiersin.org This has spurred the development of alternative radiotracers that target other aspects of tumor metabolism, with a significant focus on amino acid transport and utilization. frontiersin.orgsnmjournals.org
An Overview of L Glutamate and Its Biological Significance in Cellular Metabolism
L-glutamate, a non-essential amino acid, is a cornerstone of cellular metabolism. nih.govillinois.edu It plays a multifaceted role that extends far beyond its function as a building block for proteins. nih.govillinois.edu L-glutamate is a central hub in nitrogen metabolism, acting as a donor of its amino group for the synthesis of other amino acids through transamination. scielo.br It is also a key participant in the tricarboxylic acid (TCA) cycle, providing a carbon source for the synthesis of macromolecules and fatty acids. nih.gov
Furthermore, glutamate (B1630785) is a vital nitrogen source for the production of nucleotides and glucosamine. nih.gov It is a critical component in the synthesis of the antioxidant glutathione (B108866) (GSH), which is essential for protecting cells from oxidative stress. nih.gov In the nervous system, glutamate is the primary excitatory neurotransmitter, mediating signal transmission through the glutamate-glutamine cycle between neurons and astrocytes. nih.gov Given its integral roles in cell proliferation, energy production, and antioxidant defense, the metabolism of glutamate is often altered in pathological states, particularly in cancer. acs.org Many tumors exhibit a high rate of glutaminolysis, where glutamine is converted to glutamate, which then fuels the TCA cycle and provides building blocks for rapid cell growth. acs.org
The Historical Context and Evolution of Radiotracer Development for Amino Acid Transport
Standard Nomenclatures and Recognized Synonyms
The compound L-Glutamic acid, 4-(fluoro-18F)- is known by several names across scientific literature and clinical studies. The systematic IUPAC name is (2S)-2-amino-4-(18F)fluoranylpentanedioic acid. nih.gov However, for convenience and historical reasons, a variety of synonyms are more commonly used.
One of the most prevalent synonyms is [18F]FSPG , which stands for (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid. nih.govnih.gov This name specifically denotes the stereoisomer used in clinical applications. Another widely recognized synonym is [18F]BAY 94-9392 , a designation assigned during its development. nih.govnih.gov The synonym (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid is also frequently encountered, emphasizing the specific stereochemistry at the 4-position. nih.govconsensus.app
These various nomenclatures all refer to the same active molecule, a glutamate derivative labeled with the positron-emitting isotope fluorine-18. nih.govsnmjournals.org
Interactive Data Table: Synonyms of L-Glutamic acid, 4-(fluoro-18F)-
| Nomenclature Type | Name | Reference |
| IUPAC Name | (2S)-2-amino-4-(18F)fluoranylpentanedioic acid | nih.gov |
| Abbreviated Name | [18F]FSPG | nih.govnih.govnih.gov |
| Developmental Code | [18F]BAY 94-9392 | nih.govnih.govsnmjournals.org |
| Stereospecific Name | (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid | nih.govconsensus.app |
| Other Synonym | (4S)-4-(3-[18F]Fluoropropyl)-l-glutamate | nih.gov |
Stereoisomeric Forms and their Synthetic Routes
L-Glutamic acid, 4-(fluoro-18F)- possesses two chiral centers, which gives rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). researchgate.net The biological activity and, consequently, the imaging properties of [18F]FSPG are highly dependent on its stereochemical configuration, with the (2S,4S) isomer being the form of interest for clinical use. nih.govplos.org Therefore, the stereoselective synthesis of this specific isomer is of paramount importance.
Stereoselective Synthesis Strategies of Isomers
The synthesis of the desired (2S,4S) isomer of [18F]FSPG is typically achieved through nucleophilic substitution of a suitable precursor with [18F]fluoride. nih.govresearchgate.net A common strategy involves the use of a protected L-glutamate derivative with a leaving group, such as a naphthylsulfonyloxy group, on the propyl side chain. nih.govresearchgate.net This precursor is designed to ensure the correct stereochemistry at the 2-position (L-glutamic acid backbone) is maintained throughout the synthesis.
The stereochemistry at the 4-position is established during the synthesis of the precursor. Stereoselective methods or resolution by recrystallization are employed to produce the optically pure intermediate required for the radiolabeling step. nih.govnih.gov For instance, the (2S,4S) and (2R,4R) isomers can be synthesized starting from protected L- and D-glutamate derivatives, respectively. nih.govplos.org The (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates. nih.govplos.org
Preparation of Non-Radioactive Stereoisomers as Reference Standards
To ensure the quality and stereochemical purity of the final [18F]FSPG product for clinical use, it is essential to have access to all four non-radioactive stereoisomers as reference standards. nih.gov These "cold" standards are synthesized to a high degree of purity and are used to develop and validate analytical methods for quality control. nih.gov
The synthesis of these non-radioactive standards follows similar stereoselective routes as their radiolabeled counterparts, but on a larger scale and without the time constraints of working with a short-lived isotope like fluorine-18 (half-life of approximately 110 minutes). nih.govnih.gov For example, (2R,4R)-4-(3-Fluoropropyl)-D-glutamic acid can be prepared from its protected intermediate by treatment with triisopropylsilane (B1312306) and trifluoroacetic acid. nih.govplos.org The availability of all four stereoisomers—(2S,4S), (2R,4R), (2S,4R), and (2R,4S)—is crucial for the development of analytical methods capable of separating and quantifying each isomer. plos.org
Analytical Methodologies for Stereochemical Purity Assessment
The assessment of stereochemical purity is a critical step in the quality control of [18F]FSPG. Given that different stereoisomers can have different biological activities, it is imperative to ensure that the final product contains the desired (2S,4S) isomer in high enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the separation and quantification of the stereoisomers of FSPG. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comyoutube.com
A specific chiral HPLC method has been developed for the simultaneous determination of the four FSPG stereoisomers. nih.govnih.gov This method often employs a specialized column, such as a Chirex 3126 column, and a mobile phase containing a chiral selector, like a copper sulfate (B86663) solution in acetonitrile. nih.govplos.org This setup allows for the sequential elution and resolution of the (2R,4S), (2S,4S), (2R,4R), and (2S,4R) isomers in a single analytical run, typically in under 25 minutes and without the need for derivatization. nih.govnih.gov The enantiomeric excess of the intermediates used in the synthesis can also be determined by chiral HPLC, for example, using a Chiralcel OD column and monitoring the eluent at 220 nm. nih.govnih.gov The development of such efficient and reliable chiral HPLC methods is a prerequisite for the cGMP (current Good Manufacturing Practices) production of [18F]FSPG for clinical applications. nih.gov
Interactive Data Table: Chiral HPLC Method for FSPG Stereoisomer Analysis
| Parameter | Description | Reference |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Column | Chirex 3126 (3 cm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Aqueous Copper Sulfate (MeCN/CuSO4(aq)) | nih.govplos.org |
| Detection | UV at 220 nm (for non-radioactive standards) | nih.govnih.gov |
| Analysis Time | Less than 25 minutes | nih.govnih.gov |
| Key Feature | Simultaneous separation of all four stereoisomers without derivatization | nih.govnih.gov |
| Elution Order | (2R,4S), (2S,4S), (2R,4R), (2S,4R) | nih.govnih.gov |
Targeting the xC- Transporter System (SLC7A11 Gene)
The primary target for L-Glutamic acid, 4-(fluoro-18F)- is the system xC- transporter, a crucial player in maintaining cellular homeostasis. researchgate.netnih.gov This transporter is a heterodimeric protein composed of a light chain, xCT (encoded by the SLC7A11 gene), and a heavy chain, 4F2hc (SLC3A2). nih.govcapes.gov.brnih.gov The xCT subunit is the functional component responsible for the transporter's specific activity, while the 4F2hc heavy chain acts as a chaperone, ensuring the proper trafficking and localization of the xCT subunit to the cell surface. nih.govwikipedia.org
The expression of the SLC7A11 gene is often upregulated in various pathological conditions, including many types of cancer, to counteract elevated levels of reactive oxygen species (ROS). biorxiv.orgnih.gov This upregulation makes the system xC- transporter a valuable biomarker for imaging and a potential therapeutic target. nih.govbiorxiv.org L-Glutamic acid, 4-(fluoro-18F)- leverages this by acting as a substrate for the transporter, allowing for the visualization of its activity. researchgate.netplos.org
System xC- functions as a sodium-independent, chloride-dependent antiporter, mediating a 1:1 exchange of extracellular L-cystine for intracellular L-glutamate. nih.govnih.govnih.gov Under normal physiological conditions, it transports cystine into the cell while exporting glutamate out of the cell. arvojournals.org Cystine is the oxidized, dimeric form of the amino acid cysteine and is the predominant form found in the extracellular environment. biorxiv.org
The transport process is an electroneutral exchange. arvojournals.org This specific exchange mechanism is vital for supplying cells with cystine, which is a critical precursor for the synthesis of a major antioxidant. capes.gov.brarvojournals.org Because L-Glutamic acid, 4-(fluoro-18F)- is an analog of glutamate, it competes for transport via this antiporter, enabling the imaging of system xC- activity. researchgate.net
The activity of the system xC- transporter is fundamentally linked to cellular redox homeostasis. biorxiv.org By importing cystine, the transporter provides the necessary substrate for the synthesis of glutathione (B108866) (GSH), a key tripeptide antioxidant. biorxiv.orgfrontiersin.org Cells, particularly cancer cells, often experience high levels of oxidative stress due to increased metabolic activity and oncogenic signaling. biorxiv.org Upregulation of system xC- is an adaptive response to this stress, allowing for increased cystine uptake to bolster the cell's antioxidant defenses. arvojournals.orgnih.gov
This process helps to neutralize ROS, protecting the cell from oxidative damage and preventing forms of cell death like ferroptosis. frontiersin.orgnih.gov The system xC- also contributes to creating a reduced extracellular environment that supports cancer cell survival by exporting cysteine, which is then oxidized to cystine, creating a continuous cycle. nih.govfrontiersin.org Therefore, the uptake of L-Glutamic acid, 4-(fluoro-18F)- serves as an indirect measure of the cell's antioxidant capacity and response to oxidative stress. researchgate.netnih.gov
The cystine imported by the system xC- transporter is the rate-limiting precursor for the biosynthesis of glutathione (GSH). nih.govcapes.gov.brresearchgate.net Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. biorxiv.orgfrontiersin.org Cysteine, along with glutamate and glycine (B1666218), is then used to synthesize GSH in a two-step enzymatic process. nih.govfrontiersin.org
The first step, catalyzed by glutamate-cysteine ligase (GCL), combines glutamate and cysteine to form γ-glutamylcysteine. nih.gov In the second step, glutathione synthase (GS) adds a glycine molecule to complete the GSH tripeptide. nih.gov GSH is a critical cofactor for enzymes like glutathione peroxidase 4 (GPX4), which detoxifies harmful lipid peroxides and protects the cell from oxidative damage and ferroptosis. frontiersin.org The direct link between system xC- activity and GSH synthesis establishes L-Glutamic acid, 4-(fluoro-18F)- retention as a biomarker for the tumor's antioxidant response. researchgate.netnih.gov
Interaction with Alternative Amino Acid Transport Systems
While L-Glutamic acid, 4-(fluoro-18F)- primarily targets the system xC- transporter, its interactions with other amino acid transporters are a consideration for its specificity.
L-Glutamic acid, 4-(fluoro-18F)- is a glutamate analog, and as such, there is potential for it to interact with other transporters that recognize glutamate or structurally similar amino acids. researchgate.netnih.gov These include the excitatory amino acid transporters (EAATs, such as EAAC1), which are responsible for the uptake of glutamate and aspartate in the central nervous system and other tissues. nih.gov However, studies have demonstrated the high specificity of L-Glutamic acid, 4-(fluoro-18F)- for the system xC- transporter in various tumor models. plos.orgnih.gov
While other amino acid transport systems like System A (for small neutral amino acids), System ASC (for alanine (B10760859), serine, cysteine), LAT (L-type amino acid transporter for large neutral amino acids), and System N (for glutamine, asparagine, histidine) are crucial for cellular metabolism, L-Glutamic acid, 4-(fluoro-18F)- has not been shown to have significant interactions with them. nih.govnih.gov The primary mechanism of its uptake and retention in tumor cells is robustly linked to the expression and activity of system xC- (SLC7A11). researchgate.netnih.govresearchgate.net
Intracellular Retention and Metabolic Fate in Preclinical Models
Following transport into the cell via system xC-, the retention and metabolic fate of L-Glutamic acid, 4-(fluoro-18F)- have been investigated in preclinical studies. In preclinical models of intracranial malignancies, L-Glutamic acid, 4-(fluoro-18F)- demonstrated high tumor uptake with very low background signal in the surrounding healthy brain tissue, leading to excellent tumor visualization. plos.orgresearchgate.net
The retention of the tracer within tumor cells is linked to the cellular redox state. Preclinical studies have shown that high intracellular GSH levels and low ROS correspond to decreased retention of L-Glutamic acid, 4-(fluoro-18F)-. researchgate.netresearchgate.net This is because changes in oxidative stress alter the intracellular utilization of cystine, which in turn affects the transport activity measured by the tracer. nih.gov The tracer itself does not appear to be significantly metabolized or incorporated into proteins, acting primarily as a marker of transport activity. nih.govnih.gov Its clearance from healthy organs is rapid, primarily through the kidneys, while it is retained in tissues with high system xC- expression. nih.govnih.gov
Preclinical Imaging Data Comparison
Click to view data
| Tracer | Tumor-to-Brain Ratio (GS9L Rat Glioma Model) | Notes |
|---|---|---|
| L-Glutamic acid, 4-(fluoro-18F)- | 32.7 | High tumor uptake and low background signal. plos.orgresearchgate.net |
| 18F-FDG | 1.7 | High background uptake in normal brain tissue. plos.orgresearchgate.net |
| 18F-FET | 2.8 | Modest uptake in the primary tumor. plos.orgresearchgate.net |
Investigation of Intracellular Trapping Mechanisms
The accumulation of L-Glutamic acid, 4-(fluoro-18F)- within cells, a process known as trapping, is essential for its visualization by PET. Unlike the well-understood trapping mechanism of 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG), which is phosphorylated and subsequently cannot exit the cell, the trapping of L-Glutamic acid, 4-(fluoro-18F)- is more complex. wikipedia.orgnih.gov
Initial uptake into cells is mediated by amino acid transporters. Specifically, in vitro studies have indicated that transport occurs via both the system xc- cystine/glutamate antiporter and sodium-dependent glutamate transporters. nih.gov The overexpression of these transporters in many tumor types facilitates the preferential accumulation of the tracer in malignant tissues. lu.semdpi.com
Once inside the cell, several potential mechanisms contribute to the retention of L-Glutamic acid, 4-(fluoro-18F)-. The compound is not inert; it can enter metabolic pathways. The diastereoisomers of 4-fluoroglutamate (4-FGlu) have been shown to be moderate-to-good substrates for several key enzymes in amino acid metabolism, including glutamate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase. nih.gov This metabolic conversion can lead to the formation of downstream products that are retained within the cell, effectively trapping the radiolabel. For instance, its conversion to 2-oxoglutarate allows it to enter the tricarboxylic acid (TCA) cycle. acs.org
Analysis of Metabolite Formation and De-fluorination in Animal Models
Following cellular uptake, L-Glutamic acid, 4-(fluoro-18F)- is subject to metabolic transformation. A critical aspect of its metabolism is the stability of the fluorine-18 label. In vivo studies have revealed that 4-[18F]fluoro-l-glutamic acid can undergo de-fluorination, a process that releases free [18F]fluoride into circulation. nih.gov This free fluoride (B91410) can then accumulate in bone, leading to a background signal that can complicate the interpretation of PET images. nih.govcancer.gov
The primary mechanism of de-fluorination is believed to be enzymatic. Research has demonstrated that alanine aminotransferase can catalyze a γ-elimination reaction with both diastereoisomers of 4-FGlu, effectively cleaving the carbon-fluorine bond. nih.gov Unfortunately for its use as a stable imaging agent, this enzyme has been found to process the fluorinated analog with greater efficiency than its natural counterpart, L-glutamate. nih.gov
Metabolite analysis in animal models has provided further insight. For the related compound [18F]-(2S,4R)4-fluoroglutamine, which can be metabolized to [18F]-(2S,4R)4-fluoroglutamic acid, studies in tumor-bearing rats and mice showed that a percentage of the radioactivity recovered from tumors was in the form of the parent compound, while a smaller fraction was the fluoroglutamic acid metabolite. snmjournals.org The progressive accumulation of the F-18 tracer in the skeleton in these studies points towards in vivo de-fluorination of the glutamine and/or glutamic acid forms. cancer.gov
| Animal Model | Tumor Model | Parent Tracer | Time Point | Parent Compound in Supernatant (%) | [18F]-(2S,4R)4-fluoroglutamic acid Metabolite (%) | Reference |
|---|---|---|---|---|---|---|
| Transgenic Mice | m/tomND spontaneous tumors | [18F]-(2S,4R)4-fluoroglutamine | 30 min | 79 | 8 | snmjournals.org |
| F344 Rats | 9L tumor xenografts | [18F]-(2S,4R)4-fluoroglutamine | 30 min | 76 | 9 | snmjournals.org |
Potential for Incorporation into Protein Synthesis in Specific Models
A potential pathway for the intracellular trapping of amino acid-based radiotracers is their incorporation into newly synthesized proteins. Glutamate is a fundamental building block for protein synthesis, raising the possibility that L-Glutamic acid, 4-(fluoro-18F)- could be utilized by the cell's translational machinery.
Evidence for this mechanism comes from studies with related compounds. For instance, research on [18F]-(2S,4R)4-fluoroglutamine demonstrated significant incorporation of the radiotracer into the trichloroacetic acid (TCA)-precipitated fraction of tumor tissue. snmjournals.org This fraction primarily consists of macromolecules such as proteins, suggesting that the tracer, or its metabolites like 4-fluoroglutamic acid, is being integrated into larger cellular structures. cancer.govsnmjournals.org
However, the extent of protein incorporation appears to be highly dependent on the specific chemical structure of the tracer and the biological model being studied. For example, a dual-isotope experiment with 18F-4-(3-fluoropropyl)glutamine, a different glutamine analog, showed that less than 10% of its uptake in 9L tumor cells was associated with macromolecules, in stark contrast to L-[3H]glutamine, which showed over 90% association. nih.gov This suggests that structural modifications, such as the fluoropropyl group, can significantly alter the metabolic fate and hinder incorporation into proteins. nih.gov Direct evidence for the substantial incorporation of L-Glutamic acid, 4-(fluoro-18F)- itself into protein synthesis remains an area of active investigation, with its metabolic conversion and potential de-fluorination representing competing intracellular fates. nih.gov
| Compound | Enzyme | Substrate/Inhibitor Activity | Reference |
|---|---|---|---|
| 4-FGlu diastereoisomers | Glutamate Dehydrogenase | Moderate-to-good substrates | nih.gov |
| 4-FGlu diastereoisomers | Aspartate Aminotransferase | Moderate-to-good substrates | nih.gov |
| 4-FGlu diastereoisomers | Alanine Aminotransferase | Moderate-to-good substrates; catalyzes γ-elimination (de-fluorination) | nih.gov |
| 4-FGlu diastereoisomers | Glutamine Synthetase | Poor substrates, strong inhibitors | nih.gov |
Preclinical Research Applications and in Vitro Studies of L Glutamic Acid, 4 Fluoro 18f
In Vitro Cellular Characterization
The in vitro characterization of L-Glutamic acid, 4-(fluoro-18F)- (also known as (18F)FSPG) has been crucial in understanding its mechanism of uptake and specificity for tumor cells. These studies have laid the groundwork for its use as a positron emission tomography (PET) imaging agent.
Cell Uptake Assays in Diverse Cancer Cell Lines
(18F)FSPG has demonstrated time-dependent accumulation in a variety of cancer cell lines, indicating its potential as a broad-spectrum imaging agent. snmjournals.org In vitro uptake assays have been conducted in numerous cell lines, including those from glioblastoma, prostate, colorectal, ovarian, breast, and lung adenocarcinoma. snmjournals.orgsnmjournals.org
For instance, studies have shown significant uptake in U-87 glioblastoma cells, A549 lung cancer cells, and SKOV3 ovarian cancer cells. snmjournals.org Specifically, at 60 minutes, U-87 cells retained 5.8% ± 0.5% of the activity per milligram of protein, while A549 and SKOV3 cells exceeded 29.6% ± 2.4% uptake per milligram of protein. snmjournals.org The tracer has also been evaluated in prostate (PC-3), colorectal (HT-29), and breast (MDA-MB-231) cancer cell lines. snmjournals.org This broad uptake profile suggests that the underlying transport mechanism is active across a range of different cancer types.
| Cancer Type | Cell Line | Key Findings | Source |
|---|---|---|---|
| Glioblastoma | U-87 | Time-dependent uptake, with 5.8% ± 0.5% activity/mg protein at 60 min. | snmjournals.org |
| Lung Adenocarcinoma | A549 | High uptake, exceeding 29.6% ± 2.4% activity/mg protein at 60 min. | snmjournals.org |
| Ovarian Cancer | SKOV3 | Significant uptake, exceeding 29.6% ± 2.4% activity/mg protein at 60 min. | snmjournals.org |
| Prostate Cancer | PC-3 | Uptake demonstrated in in vitro assays. | snmjournals.org |
| Colorectal Cancer | HT-29 | Uptake demonstrated in in vitro assays. | snmjournals.org |
| Breast Cancer | MDA-MB-231 | Uptake demonstrated in in vitro assays. | snmjournals.org |
Inhibition Studies with Specific Transporter Modulators
To elucidate the specific transport mechanism of (18F)FSPG, inhibition studies using various transporter modulators have been performed. These studies have consistently shown that the uptake of (18F)FSPG is significantly inhibited by sulfasalazine, a known inhibitor of the system x c ⁻ transporter. snmjournals.orgsnmjournals.org This inhibition has been observed across multiple cancer cell lines, including U-87, A549, and SKOV3. snmjournals.org
Furthermore, the role of other transporters has been investigated. For example, rose bengal, an inhibitor of vesicular glutamate (B1630785) transporters, has also been shown to block the uptake of (18F)FSPG. snmjournals.orgnih.gov Conversely, inhibitors of other amino acid transporters, such as the system L inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, did not significantly affect (18F)FSPG uptake. snmjournals.org These findings strongly suggest that system x c ⁻ is the primary transporter responsible for the cellular uptake of (18F)FSPG.
Gene Knockdown Experiments to Confirm Transporter Specificity
To further confirm the role of system x c ⁻ in the uptake of (18F)FSPG, gene knockdown experiments have been conducted. Specifically, knockdown of the SLC7A11 gene, which encodes the xCT subunit of the system x c ⁻ transporter, has been shown to significantly reduce the uptake of (18F)FSPG. plos.orgnih.gov This provides direct genetic evidence that (18F)FSPG is a specific substrate for the system x c ⁻ transporter. nih.gov The specificity of (18F)FSPG for system x c ⁻ is a key characteristic that makes it a valuable tool for imaging the activity of this transporter in cancer. plos.orgnih.gov
Preclinical Imaging Studies in Animal Models
Following promising in vitro results, (18F)FSPG has been extensively evaluated in preclinical animal models of cancer. These studies have demonstrated its utility for in vivo tumor imaging and have provided further evidence of its specificity.
Assessment in Rodent Tumor Xenograft Models
(18F)FSPG has been successfully used to visualize a variety of subcutaneous tumor xenografts in rodents. These models include GS9L and U-87 glioblastoma, A549 lung cancer, and PC-3 prostate cancer. snmjournals.orgsnmjournals.orgplos.org In these models, (18F)FSPG PET imaging has consistently shown high tumor uptake with good contrast against surrounding healthy tissues. nih.gov
For example, in mice bearing U-87 and A549 xenografts, (18F)FSPG generated good-contrast PET images. snmjournals.orgsnmjournals.org The tracer accumulation in A549 tumors was 6.3 ± 1.3 %ID/g, and in U-87 xenografts, it was 11.2 ± 4.1 %ID/g at 1 hour post-injection. snmjournals.org The ability to clearly delineate tumors in these preclinical models has supported the translation of (18F)FSPG to clinical trials. researchgate.net
| Tumor Model | Key Findings | Source |
|---|---|---|
| GS9L glioblastoma | Excellent tumor visualization with high contrast. | plos.orgnih.gov |
| U-87 glioblastoma | Good-contrast PET images with tumor uptake of 11.2 ± 4.1 %ID/g at 1h p.i. | snmjournals.orgsnmjournals.org |
| A549 lung cancer | Good-contrast PET images with tumor uptake of 6.3 ± 1.3 %ID/g at 1h p.i. | snmjournals.orgsnmjournals.org |
| PC-3 prostate cancer | Demonstrated tumor uptake in preclinical models. | snmjournals.org |
| S180 fibrosarcoma | Not specifically mentioned in the provided search results. |
Evaluation in Orthotopic Brain Tumor Models
The evaluation of (18F)FSPG in orthotopic brain tumor models has been particularly insightful. In a rat model with intracranially implanted GS9L glioblastoma cells, (18F)FSPG PET imaging demonstrated excellent tumor visualization with high contrast. plos.orgnih.govresearchgate.net A remarkable tumor-to-brain ratio of 32.7 was achieved with (18F)FSPG. plos.orgnih.govresearchgate.net This high contrast is due to the significant uptake of (18F)FSPG in the tumor tissue and the very low background signal in the healthy brain. plos.orgnih.gov
Comparative studies in the same model showed that while ¹⁸F-FDG also had good tumor uptake, the high glucose metabolism in the surrounding healthy brain resulted in a much lower tumor-to-brain ratio of 1.7. plos.orgnih.govresearchgate.net Another amino acid tracer, ¹⁸F-FET, showed a moderate tumor-to-brain ratio of 2.8. plos.orgnih.govresearchgate.net These findings highlight the potential advantage of (18F)FSPG for imaging brain tumors, where minimizing background signal is critical for accurate delineation. plos.orgnih.gov The successful preclinical evaluation in these orthotopic models has paved the way for clinical studies in patients with intracranial malignancies. plos.orgnih.govresearchgate.net
Quantitative and Qualitative Assessment of Tumor Visualization and Uptake
L-Glutamic acid, 4-(fluoro-18F)-, often referred to as [18F]FSPG, demonstrates significant potential for tumor visualization due to its specific uptake mechanism. It targets the cystine/glutamate antiporter (system xC-), which is overexpressed in many types of cancer cells to maintain intracellular redox balance. nih.gov This targeted uptake results in high contrast images, effectively differentiating cancerous tissue from healthy surrounding tissue.
Qualitative assessments in preclinical models have consistently shown excellent tumor visualization. aacrjournals.org In studies involving orthotopic brain tumors in rats, [18F]FSPG provided clear tumor delineation with low background signal in the healthy brain. nih.gov This is a significant advantage over other tracers that exhibit high uptake in normal brain tissue, which can obscure tumor margins. nih.gov
Quantitative analysis further supports the efficacy of [18F]FSPG. In a study on rats with GS9L glioblastoma, the tumor-to-brain ratio for [18F]FSPG was an impressive 32.7. plos.org This high ratio indicates a strong signal from the tumor relative to the background, leading to enhanced sensitivity in tumor detection. Similarly, in a human pilot study involving patients with intracranial malignancies, high tumor-to-background ratios ranging from 2.6 to 150.3 were observed, underscoring the tracer's potential for clinical translation. nih.govrsna.org
The uptake of [18F]FSPG in tumors has been shown to be heterogeneous, both between different types of cancer and within different lesions in the same patient. nih.gov For instance, in a study comparing non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC), the maximum standardized uptake value (SUVmax) at 60 minutes post-injection ranged from 1.4 to 23.7 in NSCLC and 3.1 to 12.1 in HNSCC. nih.gov This variability highlights the diverse metabolic activity of different tumors.
| Tumor Model | Tracer | Tumor-to-Background Ratio (TBR) | Reference |
| GS9L Glioblastoma (Rat) | [18F]FSPG | 32.7 | plos.org |
| Intracranial Malignancies (Human) | [18F]FSPG | 2.6 - 150.3 | nih.govrsna.org |
Comparative PET Imaging Studies with Other Metabolic Radiotracers in Animal Models
To establish the utility of [18F]FSPG, several studies have compared its performance with other well-established metabolic radiotracers, such as [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose), [18F]FET (O-(2-[18F]fluoroethyl)-L-tyrosine), and [18F]FASu ([18F]-5-fluoroaminosuberic acid).
Studies have also indicated that the information provided by [18F]FSPG is distinct from that of [18F]FDG. The lack of a significant correlation between the uptake of the two tracers suggests they reflect different aspects of tumor metabolism. nih.gov While [18F]FDG uptake is related to glucose metabolism, [18F]FSPG uptake is a measure of system xC- activity and the associated oxidative stress response. nih.govnih.gov
In the context of hepatocellular carcinoma (HCC) in a rat model, [18F]FASu, another tracer targeting system xC-, showed higher sensitivity for early detection compared to [18F]FDG. researchgate.net The SUVmax of [18F]FASu positively correlated with the expression of SLC7A11, the catalytic subunit of system xC-. researchgate.net Although a direct comparison between [18F]FSPG and [18F]FASu in the same model is not available, the results with [18F]FASu further validate the potential of targeting system xC- for tumor imaging.
| Tracer | Tumor Model | Tumor-to-Brain Ratio (TBR) | Key Finding | Reference |
| [18F]FSPG | GS9L Glioblastoma (Rat) | 32.7 | Superior tumor visualization with high contrast. | plos.org |
| [18F]FDG | GS9L Glioblastoma (Rat) | 1.7 | High background uptake in the brain compromises tumor contrast. | plos.org |
| [18F]FET | GS9L Glioblastoma (Rat) | 2.8 | Lower overall tumor uptake compared to [18F]FSPG and [18F]FDG. | nih.govplos.org |
Biodistribution Analysis in Rodents to Determine Tracer Distribution Patterns
Biodistribution studies in rodents have been crucial in understanding the pharmacokinetic profile of [18F]FSPG. These studies reveal how the tracer is distributed throughout the body, metabolized, and cleared.
Following intravenous injection in rodents, [18F]FSPG demonstrates rapid clearance from the blood, primarily through the kidneys and into the urinary bladder. aacrjournals.orgsnmjournals.org This rapid renal excretion results in low background activity in most organs, which is highly desirable for tumor imaging as it enhances the tumor-to-background contrast. aacrjournals.orgsnmjournals.org
In naïve mice, the uptake of [18F]FSPG is generally low in most tissues, with the exception of the kidneys. nih.govresearchgate.net However, in a mouse model of multiple sclerosis (EAE), a significant increase in [18F]FSPG uptake was observed in various tissues compared to naïve mice, including the spinal cord, brain, kidneys, and blood. nih.govresearchgate.net The elevated kidney uptake in EAE mice was attributed to potential renal impairment, a known comorbidity in this model. nih.gov The increased blood levels of the tracer were likely due to circulating activated monocytes. nih.gov
The pancreas has also been identified as an organ with relatively high uptake of [18F]FSPG. snmjournals.org Importantly, studies have shown that [18F]FSPG remains stable in vivo, with no significant defluorination or formation of other metabolites observed up to 240 minutes after injection. snmjournals.org This stability is a critical factor for accurate and reliable imaging.
| Organ/Tissue | Condition | [18F]FSPG Uptake (%ID/g) | Reference |
| Spinal Cord | EAE Mice | 1.07 ± 0.70 | nih.govresearchgate.net |
| Naïve Mice | 0.05 ± 0.01 | nih.govresearchgate.net | |
| Brain | EAE Mice | 0.36 ± 0.11 | researchgate.net |
| Naïve Mice | 0.18 ± 0.07 | researchgate.net | |
| Kidney | EAE Mice | 67.8 ± 40.2 | researchgate.net |
| Naïve Mice | 6.7 ± 3.9 | researchgate.net |
Investigation in Preclinical Models of Non-Oncological Conditions
The application of [18F]FSPG extends beyond oncology, with emerging research exploring its utility in imaging inflammatory and neurological disorders.
Exploration as an Inflammatory Imaging Marker in Rat Models
Inflammatory processes are often characterized by metabolic changes in immune cells. A related tracer, (2S,4R)-4-[18F]fluoroglutamine ([18F]FGln), which also reflects amino acid metabolism, has been investigated in models of inflammation. In a carrageenan-induced paw edema model, a model for acute local inflammation, [18F]FGln uptake was higher in the inflamed paw compared to the non-injected paw. snmjournals.orgresearchgate.netresearchgate.net Similarly, in a collagen-induced arthritis (CIA) model, which mimics chronic systemic inflammation, [18F]FGln uptake in the paws with severe inflammation was significantly higher than in controls and correlated with the severity of inflammation. snmjournals.orgresearchgate.netresearchgate.net While these studies were conducted with [18F]FGln, the underlying principle of altered amino acid metabolism in inflammatory cells suggests a potential role for [18F]FSPG as well, given that activated macrophages and monocytes exhibit increased system xC- activity. aacrjournals.org
Evaluation in Models of Neurological Disorders
The role of system xC- in neurological disorders, particularly those with an inflammatory component, has made [18F]FSPG a promising tool for their investigation.
In a mouse model of multiple sclerosis (MS), known as experimental autoimmune encephalomyelitis (EAE), [18F]FSPG PET imaging revealed increased system xC- activity. nih.gov The tracer was found to be more sensitive than [18F]FDG in detecting pathological changes in the spinal cord and brain of EAE mice, even before the onset of clinical symptoms. nih.govnih.gov A significant increase in [18F]FSPG signal was observed in the spinal cord of pre-symptomatic EAE mice, and this signal became more pronounced in symptomatic animals. nih.govnih.gov Furthermore, a strong correlation was found between the [18F]FSPG PET signal and the protein levels of xCT, the specific subunit of system xC-, in the central nervous system. nih.gov
In a rat model of cerebral ischemia, another condition with a significant inflammatory component, [18F]FSPG PET imaging showed a progressive increase in tracer uptake in the ischemic territory, peaking between 3 to 7 days after the event. nih.gov This time course differed from that of a marker for microglial activation, suggesting that [18F]FSPG provides unique information about the neuroinflammatory process following a stroke. nih.gov These findings highlight the potential of [18F]FSPG to non-invasively monitor neuroinflammation and the role of system xC- in the progression of various neurological diseases. nih.govveeva.com
Potential Research Applications and Biological Insights Derived from Preclinical Studies
Applications in Oncological Research
The radiolabeled glutamate (B1630785) analog, L-Glutamic acid, 4-(fluoro-18F)- (also known as ¹⁸F-FSPG), has emerged as a significant tool in preclinical oncological research. Its utility stems from its specific transport into cells via the cystine/glutamate antiporter, system xc⁻, which is overexpressed in numerous cancer types. nih.govresearchgate.netmdpi.com This transporter plays a crucial role in maintaining cellular redox homeostasis by facilitating the uptake of cystine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.govaacrjournals.org Consequently, imaging with ¹⁸F-FSPG provides a non-invasive, in vivo measure of system xc⁻ activity, offering insights into a tumor's antioxidant capacity and metabolic state. researchgate.netmdpi.com
Preclinical studies have demonstrated that ¹⁸F-FSPG positron emission tomography (PET) imaging can serve as a sensitive biomarker for the intracellular redox status of tumors. aacrjournals.org Cancer cells often experience increased oxidative stress due to their high metabolic rate and are known to upregulate antioxidant pathways, including glutathione synthesis, to survive. nih.gov ¹⁸F-FSPG is transported into cells by system xc⁻, a key component in the glutathione biosynthesis pathway. aacrjournals.orghra.nhs.uk
Research has shown a direct correlation between ¹⁸F-FSPG retention in tumor cells and their redox state. For instance, in a mouse model of ovarian cancer, treatment with the chemotherapeutic agent doxorubicin (B1662922), which induces oxidative stress, led to a decrease in ¹⁸F-FSPG tumor uptake. aacrjournals.org This reduction in tracer retention correlated with markers of oxidative stress and depletion of intracellular cystine due to increased de novo glutathione synthesis. aacrjournals.org This suggests that ¹⁸F-FSPG PET can non-invasively monitor changes in the glutathione pathway in response to therapy. aacrjournals.org The tracer's uptake is linked to the activity of the system xc⁻ transporter, which is pivotal for maintaining the balance between intracellular reactive oxygen species and antioxidant production. aacrjournals.org
Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. One such adaptation is an increased reliance on glutamine, a phenomenon known as glutaminolysis. ¹⁸F-FSPG, as a glutamate analog, has shown potential in assessing this altered metabolic state. nih.gov
While ¹⁸F-FSPG primarily images system xc⁻ activity, this transporter is intricately linked to glutamine metabolism. nih.gov The uptake of ¹⁸F-FSPG can reflect the tumor's capacity for glutathione biosynthesis and its connection to the glutaminolytic pathway. nih.gov In some preclinical models, the combination of imaging with ¹⁸F-FSPG and other tracers like ¹¹C-Glutamine has been proposed to gain a more comprehensive understanding of glutamine metabolism and its therapeutic targeting. nih.govcancer.gov For example, studies in metastatic colorectal cancer aim to use both tracers to predict response to therapies that inhibit the epidermal growth factor receptor (EGFR), which can influence glutamine metabolism. cancer.gov
A significant application of ¹⁸F-FSPG in preclinical research is the early assessment of therapeutic response and the investigation of drug resistance mechanisms. nih.gov Preclinical data strongly suggest that ¹⁸F-FSPG PET can be a sensitive and early marker of treatment efficacy, often preceding changes in tumor size or glucose metabolism as measured by ¹⁸F-FDG PET. mdpi.comhra.nhs.ukresearchgate.net
In treatment-sensitive tumors, a decrease in ¹⁸F-FSPG uptake is often observed shortly after the initiation of therapy. mdpi.comnih.gov For example, in preclinical models of wild-type KRAS colorectal cancer, a significant decrease in ¹⁸F-FSPG PET signal was observed just one week after starting therapy in responding patient-derived xenografts (PDXs), well before any changes in tumor volume were detectable. nih.govnih.gov Conversely, non-responding tumors showed no significant change in tracer uptake. nih.govnih.gov
Furthermore, baseline ¹⁸F-FSPG uptake may predict therapeutic outcomes. hra.nhs.uk Preclinical studies have shown that tumors with high baseline ¹⁸F-FSPG retention, indicating a high antioxidant capacity, are often more resistant to certain chemotherapies. nih.govhra.nhs.uk This suggests that ¹⁸F-FSPG PET could potentially be used to stratify patients who are more likely to be resistant to standard treatments, allowing for a quicker transition to more effective second-line therapies. mdpi.com The underlying mechanism for this is linked to the role of system xc⁻ and glutathione in mitigating the oxidative stress induced by many cancer therapies. nih.govhra.nhs.uk
Preclinical studies have demonstrated the potential of ¹⁸F-FSPG PET imaging across a wide range of cancer types.
Brain Cancer: In rodent models of glioblastoma, ¹⁸F-FSPG showed excellent tumor visualization with high contrast due to significant tumor uptake and low background signal in the healthy brain. plos.orgresearchgate.netnih.gov The tumor-to-brain ratio for ¹⁸F-FSPG was substantially higher than that of ¹⁸F-FDG and ¹⁸F-FET, another amino acid tracer. plos.orgresearchgate.netnih.gov These promising preclinical findings have paved the way for clinical trials in patients with intracranial malignancies. plos.orgresearchgate.netnih.govnih.govrsna.orgresearchgate.netclinicaltrials.gov
Breast Cancer: The utility of ¹⁸F-FSPG in breast cancer models has been explored, although results have been more varied compared to other cancers. mdpi.com Some studies have indicated lower tumor-to-background ratios and detection rates compared to ¹⁸F-FDG. nih.govmdpi.com However, other research suggests its potential in specific subtypes, such as triple-negative breast cancer, for monitoring response to therapies targeting glutaminase. nih.gov
Lung Cancer: Preclinical evaluations in lung cancer models have shown that ¹⁸F-FSPG can detect tumors and that changes in its uptake can serve as an early indicator of treatment response. mdpi.comsnmjournals.org These findings are being explored in clinical trials for non-small cell lung cancer (NSCLC) to see if ¹⁸F-FSPG can be an early marker for the efficacy of treatments like chemoradiotherapy and immunotherapy. hra.nhs.ukclinicaltrials.gov
Liver Cancer: In preclinical models of hepatocellular carcinoma, ¹⁸F-FSPG has demonstrated potential for tumor detection. mdpi.com
Prostate Cancer: Preclinical studies in prostate cancer have shown that ¹⁸F-FSPG accumulates in tumors. aacrjournals.org The uptake has been correlated with the expression of system xc⁻ components like xCT and CD44. aacrjournals.org While other tracers like those targeting prostate-specific membrane antigen (PSMA) are also being extensively studied, ¹⁸F-FSPG offers a different biological perspective by imaging antioxidant capacity. aacrjournals.orgnih.govnih.govurotoday.com
Colorectal Cancer: As mentioned previously, preclinical studies using patient-derived xenografts of colorectal cancer have successfully demonstrated the ability of ¹⁸F-FSPG PET to provide an early assessment of response to targeted therapies. researchgate.netnih.govnih.gov
Preclinical ¹⁸F-FSPG PET Imaging Findings in Various Cancer Models
Applications in Neuroinflammatory and Neurological Research
Beyond oncology, the role of system xc⁻ in the central nervous system (CNS) has made ¹⁸F-FSPG a valuable tool for investigating neuroinflammation and related neurological disorders in preclinical models.
The system xc⁻ antiporter is expressed on various cells within the CNS, including microglia, and its activity is upregulated during inflammatory processes. nih.govnih.gov This makes ¹⁸F-FSPG PET a promising modality for imaging neuroinflammation. nih.govwindows.nettechnologypublisher.comuzh.ch
Preclinical studies in animal models of neurological diseases have demonstrated the utility of ¹⁸F-FSPG for this purpose. In a rat model of cerebral ischemia, PET imaging showed a significant and progressive increase in ¹⁸F-FSPG uptake in the affected brain regions, indicating overexpression of system xc⁻. nih.gov This suggests a role for this transporter in the excitotoxic damage and subsequent neuroinflammatory response following a stroke. nih.gov
Furthermore, in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), ¹⁸F-FSPG PET revealed significantly increased uptake in the spinal cord and brain. nih.gov Notably, this increased signal was detectable even at the pre-symptomatic stage of the disease, highlighting the potential of ¹⁸F-FSPG for early detection of neuroinflammatory processes. nih.gov The tracer uptake correlated with elevated levels of the xCT protein in the CNS tissues of these animals. nih.gov These findings suggest that ¹⁸F-FSPG PET could be a valuable tool for monitoring disease progression and evaluating the efficacy of anti-inflammatory therapies in neurological disorders. nih.govnih.gov
Preclinical ¹⁸F-FSPG PET Imaging in Neuroinflammation Models
Fundamental Insights into Amino Acid Transporter Biology and Function
Preclinical studies utilizing ¹⁸F-FSPG have been instrumental in elucidating the role and function of the system xc⁻ amino acid transporter. This transporter, a heterodimer composed of the subunits SLC7A11 (xCT) and SLC3A2, mediates the exchange of extracellular cystine for intracellular glutamate. aacrjournals.org This process is crucial for the biosynthesis of glutathione, a primary intracellular antioxidant. aacrjournals.orgnih.gov
¹⁸F-FSPG, as a glutamate analog, is specifically taken up by cells via system xc⁻. plos.orgnih.govaacrjournals.org This specificity has been confirmed through cell competition assays and studies in cells with knocked-down expression of SLC7A11. aacrjournals.org Unlike other amino acid tracers that are transported by systems such as the L-type amino acid transporter (LAT) or ASCT2, which are primarily involved in nutrient uptake for cell growth, ¹⁸F-FSPG provides a direct measure of system xc⁻ activity. plos.org This allows researchers to non-invasively visualize and quantify a distinct metabolic phenotype associated with oxidative stress and redox homeostasis. aacrjournals.orgaacrjournals.org
The significance of this lies in the ability to study the upregulation of system xc⁻ in various pathological conditions. For instance, many cancer cells exhibit increased system xc⁻ activity to counteract the high levels of reactive oxygen species (ROS) generated by their rapid metabolism and proliferation. aacrjournals.org Preclinical imaging with ¹⁸F-FSPG has demonstrated this increased uptake in various tumor models, providing a window into the tumor's antioxidant capacity. aacrjournals.orgaacrjournals.org
Furthermore, research has extended to neurological conditions. Studies in rat models of cerebral ischemia have shown that ¹⁸F-FSPG PET imaging can assess the activity of system xc⁻ and its relationship with the neuroinflammatory response following a stroke. thno.org These preclinical findings underscore the tracer's potential to investigate the role of glutamate transport and excitotoxicity in neurological disorders. thno.org
The low background uptake of ¹⁸F-FSPG in healthy brain tissue is a significant advantage, leading to high-contrast images of pathological processes where system xc⁻ is overexpressed. plos.orgnih.govthno.org This characteristic enhances the ability to discern and study the specific contribution of this transporter system in disease.
Comparative Tumor-to-Brain Ratios of Different PET Tracers in a Preclinical Glioblastoma Model
| Tracer | Tumor-to-Brain Ratio | Primary Transporter System |
|---|---|---|
| ¹⁸F-FSPG | 32.7 | System xc⁻ |
| ¹⁸F-FDG | 1.7 | Glucose Transporters |
| ¹⁸F-FET | 2.8 | L-type Amino Acid Transporters |
Data from a study on GS9L glioblastoma cells implanted in Fischer rats. plos.orgnih.gov
Future Research Avenues for Preclinical Radiopharmaceutical Development
The unique properties of ¹⁸F-FSPG pave the way for several promising future research directions in preclinical radiopharmaceutical development.
One key area is the exploration of ¹⁸F-FSPG as a tool to predict and monitor therapeutic response. Preclinical studies have already suggested that changes in ¹⁸F-FSPG uptake could serve as an early indicator of treatment efficacy, potentially preceding changes in tumor size. aacrjournals.org For example, treatment with doxorubicin in an ovarian cancer mouse model led to a decrease in ¹⁸F-FSPG tumor uptake, which correlated with markers of oxidative stress. aacrjournals.org Further research is warranted to explore this predictive capability across a wider range of cancer types and therapeutic agents, including those that specifically target redox pathways.
Another avenue for future development lies in the design of new radiopharmaceuticals targeting system xc⁻ with potentially improved properties. While ¹⁸F-FSPG has shown excellent characteristics, there is always room for refinement in terms of synthesis, pharmacokinetics, and tumor-to-background ratios. acs.orgnih.gov The development of novel analogs could lead to even more sensitive and specific imaging agents.
Furthermore, the insights gained from ¹⁸F-FSPG can guide the development of theranostic agents. A theranostic approach combines diagnostic imaging with targeted therapy. A molecule that binds to system xc⁻ could be labeled with a diagnostic radionuclide (like ¹⁸F) for imaging and a therapeutic radionuclide to deliver targeted radiation to cancer cells overexpressing this transporter. This represents a promising strategy for personalized medicine. nih.gov
The investigation of ¹⁸F-FSPG in a broader range of neurological and inflammatory diseases is also a critical future direction. Given the role of oxidative stress and glutamate dysregulation in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, preclinical studies with ¹⁸F-FSPG could provide valuable insights into the pathophysiology of these diseases and serve as a biomarker for disease progression and therapeutic response. aacrjournals.org
Finally, continued development of optimized and automated radiosynthesis methods for ¹⁸F-labeled amino acids, including ¹⁸F-FSPG, is crucial for wider preclinical and eventual clinical application. nih.govsnmjournals.org Streamlining the production process will enhance the accessibility of these valuable research tools.
Q & A
Q. What are the foundational synthetic routes for producing L-glutamic acid, 4-(fluoro-18F)-, and how do reaction conditions influence radiochemical yield?
The compound is synthesized via a two-step process: (1) nucleophilic substitution of a precursor (e.g., a triflate or tosylate leaving group) with fluorine-18, and (2) acid hydrolysis (e.g., 6N HCl at 100°C) to deprotect the glutamic acid backbone. Yield optimization requires precise control of reaction temperature, pH, and precursor purity. For example, replacing trifluoroacetic acid with HCl during deprotection minimizes side reactions .
Q. How should biological samples containing L-glutamic acid, 4-(fluoro-18F)-, be prepared to ensure accurate quantification in vitro?
Sample preparation involves homogenizing tissues, extracting with hot water, and filtering to remove particulates. For acidic samples, adjust to pH 8.0 using NaOH/KOH to stabilize the compound. Centrifugation or ice-bath cooling (15 min) separates lipids, ensuring minimal interference during radiometric or enzymatic analysis .
Q. What methodological approaches are used to validate the specificity of L-glutamic acid, 4-(fluoro-18F)-, in cellular uptake assays?
Enzymatic assays coupled with UV detection (e.g., glutamate dehydrogenase) can quantify unlabeled analogs, while gamma counting or PET imaging validates 18F-specific uptake. Cross-validation with HPLC or LC-MS ensures metabolite stability .
Advanced Research Questions
Q. How is stereochemical purity of L-glutamic acid, 4-(fluoro-18F)-, determined, and why is it critical for PET imaging applications?
Stereoisomers are synthesized and analyzed using chiral HPLC or capillary electrophoresis. For [18F]FSPG, (4S)-configuration is essential for tumor targeting via the xCT transporter. Impurities >2% in (4R)-isomers reduce tumor-to-background ratios, necessitating rigorous stereochemical validation .
Q. What challenges arise in automating the synthesis of L-glutamic acid, 4-(fluoro-18F)-, for clinical use, and how are they addressed?
Automation requires optimizing precursor stability, reducing reaction time (e.g., 75-minute synthesis via Modular-Lab systems), and replacing K2CO3/kryptofix with tetrabutylammonium hydrogen carbonate to improve reproducibility. Quality control includes sterility testing and residual solvent analysis .
Q. How do contradictory data on tumor uptake of L-glutamic acid, 4-(fluoro-18F)-, arise across preclinical models, and how should they be interpreted?
Discrepancies may stem from variability in xCT transporter expression, tumor hypoxia, or radiotracer metabolism. Comparative studies in xenograft vs. spontaneous tumor models, paired with immunohistochemical validation of xCT levels, clarify mechanistic inconsistencies .
Q. What methodological considerations are critical when comparing L-glutamic acid, 4-(fluoro-18F)-, to other 18F-labeled amino acid probes (e.g., glutamine) in metabolic imaging?
Use dual-tracer PET studies in the same subject to control for tumor heterogeneity. Normalize uptake values to plasma input functions and correct for differences in clearance rates. Kinetic modeling (e.g., Patlak analysis) distinguishes transport vs. metabolic trapping .
Q. How can radiolabeling efficiency be improved for L-glutamic acid, 4-(fluoro-18F)-, without compromising stereochemical integrity?
Employ microwave-assisted heating during nucleophilic substitution to accelerate 18F incorporation. Use tert-butyl ester protecting groups, which resist racemization during acid hydrolysis. Monitor intermediates via radio-TLC to identify side products early .
Q. What dosimetry parameters must be prioritized for clinical translation of L-glutamic acid, 4-(fluoro-18F)-, and how are they derived?
Critical parameters include effective dose (ED) and organ-specific absorbed doses (e.g., bladder, liver). Preclinical dosimetry uses murine biodistribution data scaled to human models via OLINDA/EXM software. Clinical validation requires Phase I trials with whole-body PET/CT time-activity curves .
Q. How do researchers address batch-to-batch variability in the synthesis of L-glutamic acid, 4-(fluoro-18F)-, for multi-center trials?
Implement standardized protocols with predefined acceptance criteria (e.g., radiochemical purity >95%, molar activity >50 GBq/μmol). Centralized production facilities or harmonized automated synthesizers (e.g., Eckert & Ziegler systems) ensure consistency. Inter-laboratory cross-validation via phantom imaging reduces variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
